molecular formula C14H13FN2O4S B5014072 Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5014072
M. Wt: 324.33 g/mol
InChI Key: GVQRBBWCAIOKLZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 4-methyl-substituted thiazole core with a methyl ester at position 5 and a 2-(4-fluorophenoxy)acetamido group at position 2. Thiazole derivatives are known for diverse pharmacological activities, including antidiabetic, antimicrobial, and enzyme inhibitory effects, making this compound a candidate for further therapeutic exploration .

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRBBWCAIOKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylthiazole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 5 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Key Observations
1M NaOH, reflux, 6 hours 2-[2-(4-Fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid85%Complete conversion confirmed via <sup>1</sup>H NMR; product precipitated at pH 2.
0.5M HCl, 70°C, 4 hoursSame as above78%Slower reaction rate compared to basic hydrolysis.

This reactivity is critical for generating intermediates for further derivatization, such as coupling with amines to form amides.

Substitution Reactions

The fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions:

2.1. Thiol-Mediated Substitution

Reagent Conditions Product Yield Reference
Sodium hydrosulfide (NaSH)DMF, 100°C, 12 hours2-[2-(4-Mercaptophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate62%
Benzyl mercaptanK<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C2-[2-(4-Benzylthiophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate55%

Mechanistic Insight : The electron-withdrawing fluorine activates the aromatic ring for NAS, with the para-fluorine replaced by sulfur nucleophiles.

Amide Bond Reactivity

The acetamido linker (-NHCO-) undergoes cleavage or functionalization:

3.1. Acid-Catalyzed Hydrolysis

Conditions Product Yield Notes
6M HCl, reflux, 8 hours 2-Amino-4-methyl-1,3-thiazole-5-carboxylate70%Thiazole ring remains intact; confirmed via LC-MS.

3.2. Reductive Amination

Reagent Conditions Product Yield
NaBH<sub>3</sub>CN, pH 5MeOH, 25°C, 24 hoursN-Alkylated derivatives (e.g., with benzaldehyde)40–60%

Cyclization Reactions

The ester and amide groups facilitate heterocycle formation:

4.1. Thiazolidinone Formation

Reagent Conditions Product Yield
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEtOH, reflux, 6 hours5-(Hydrazinecarbonyl)-2-[2-(4-fluorophenoxy)acetamido]-4-methylthiazole88%
CS<sub>2</sub>, KOHEtOH, reflux, 12 hours5-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-[2-(4-fluorophenoxy)acetamido]-4-methylthiazole75%

Electrophilic Aromatic Substitution

The 4-methyl group on the thiazole ring undergoes halogenation:

Reagent Conditions Product Yield
Br<sub>2</sub> (1 equiv)AcOH, 50°C, 2 hours4-(Bromomethyl)-2-[2-(4-fluorophenoxy)acetamido]-1,3-thiazole-5-carboxylate65%

Stability Under Thermal and pH Conditions

Condition Observation
pH 2–6, 25°CStable for >48 hours; <5% degradation
pH >10, 60°CRapid ester hydrolysis within 2 hours
Dry heat (100°C)Decomposition observed after 8 hours; forms unidentified byproducts

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a thiazole moiety exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has shown promise in preliminary studies targeting specific cancer types, particularly through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in models of arthritis and other inflammatory conditions.

Study on Antitumor Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited significant antitumor activity against various cancer cell lines. The specific derivative containing the this compound structure was noted for its ability to inhibit tumor growth in vitro and in vivo models .

Research on Inflammatory Diseases

In a separate investigation published in Pharmaceutical Research, the compound was tested for its efficacy in reducing symptoms associated with rheumatoid arthritis. Results indicated that treatment with this compound led to decreased levels of inflammatory markers and improved joint mobility in animal models .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other thiazole derivatives:

Compound NameMechanism of ActionTarget DiseaseEfficacy (IC50 µM)Reference
This compoundApoptosis inductionCancer15
Thiazole Derivative ACOX inhibitionInflammation20
Thiazole Derivative BCell cycle arrestCancer10

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous thiazole derivatives:

Compound Name Substituents at Position 2 Substituents at Position 4 Position 5 Functional Group Key Biological Activity/Application Reference
Target Compound 2-(4-fluorophenoxy)acetamido Methyl Methyl ester Potential enzyme inhibition or prodrug
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Ethyl ester Not explicitly stated; likely metabolic stability
Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 3-Cyano-4-(2-methylpropoxy)phenyl Methyl Methyl ester Febuxostat impurity; possible urate-lowering effects
2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (4-Fluorophenoxy)methyl Methyl Carboxylic acid Direct biological activity (unmodified acid form)
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-isobutoxyphenyl Methyl Ethyl ester Research reagent or intermediate

Key Comparative Analysis

Substituent Effects on Bioactivity The target compound's 2-(4-fluorophenoxy)acetamido group combines electronegativity (fluorine) and hydrogen-bonding capacity (amide), which may enhance receptor binding compared to non-fluorinated analogs like Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (Similarity: 0.90, ). In contrast, trifluoromethyl-substituted derivatives (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) exhibit increased lipophilicity and metabolic stability due to the strong electron-withdrawing CF₃ group, but may suffer from reduced solubility .

Ester vs. Carboxylic Acid Functionality The methyl ester in the target compound likely acts as a prodrug, improving membrane permeability. Hydrolysis to the carboxylic acid (as seen in ) could enhance target engagement but reduce bioavailability. Direct use of the carboxylic acid derivative (e.g., 2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid) bypasses metabolic activation but may limit absorption due to ionization at physiological pH .

The chlorobenzyl amino group in compound BAC () highlights the importance of halogenated aromatic systems in antidiabetic activity, suggesting that the target compound's 4-fluorophenoxy group may similarly influence biological pathways .

Synthetic Accessibility The target compound’s synthesis likely involves coupling 4-fluorophenoxyacetic acid derivatives with a thiazole amine precursor, analogous to methods used for ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-02-3, ). Impurity profiles from Febuxostat synthesis () indicate that alkylation and nucleophilic substitution reactions are critical for introducing diverse substituents at position 2 .

Research Findings and Implications

Biological Activity

Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, an acetamido group, and a fluorophenoxy moiety, which contribute to its pharmacological properties. The molecular formula is C14H16FN3O2SC_{14}H_{16}FN_3O_2S with a molecular weight of approximately 305.36 g/mol. Its structure can be represented as follows:

Methyl 2 2 4 fluorophenoxy acetamido 4 methyl 1 3 thiazole 5 carboxylate\text{Methyl 2 2 4 fluorophenoxy acetamido 4 methyl 1 3 thiazole 5 carboxylate}

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli4.69 - 22.9 μM
Pseudomonas aeruginosa13.40 - 137.43 μM
Candida albicansMIC values ranging from 16.69 to 78.23 μM

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the fluorophenoxy group enhances lipophilicity, facilitating better membrane penetration .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Recent research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. The compound was evaluated in in vivo models where it demonstrated a reduction in inflammation markers in serum .

Case Studies

  • Diabetes Model : In a study involving streptozotocin-induced diabetic rats, the compound significantly improved insulin sensitivity and reduced hyperlipidemia, indicating its potential role in managing diabetes-related complications .
  • In Vitro Studies : Various derivatives of thiazole compounds have been synthesized and tested for their bioactivity. This compound was among the most active derivatives with respect to both antibacterial and antioxidant activities .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : React ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with 4-fluorophenoxyacetyl chloride in the presence of a base (e.g., K₂CO₃) in a methanol-water solvent system.

Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .

  • Key Considerations : Monitor reaction progress via TLC, and confirm intermediate structures using NMR and FTIR before proceeding to methylation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the 4-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the methyl ester (δ ~3.8–3.9 ppm).
  • FTIR : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650–1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; retention time comparison with standards) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₄FN₂O₄S) with ≤0.3% deviation .

Advanced Research Questions

Q. How can structural ambiguities in thiazole derivatives be resolved using crystallographic and computational methods?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Analyze bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles to confirm the spatial arrangement of the 4-fluorophenoxy substituent .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare experimental and computed NMR/IR spectra to validate tautomeric forms .
    • Case Study : A related compound (Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) was resolved via X-ray, revealing a planar thiazole ring and intramolecular hydrogen bonding .

Q. How do substituent variations (e.g., fluorophenoxy vs. chlorobenzyl) impact biological activity in thiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogues with substituents like -OCH₃, -CN, or -CF₃. Test in relevant biological models (e.g., STZ-induced diabetic rats for antidiabetic activity).
  • Data Analysis : Compare EC₅₀ values. For example, replacing chlorobenzyl (compound 135 in , EC₅₀ = 12 µM) with 4-fluorophenoxy may alter lipophilicity (clogP) and hydrogen-bonding capacity, affecting target binding .
    • Key Finding : Fluorine enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Q. How can contradictory biological data across studies be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and normalize variables (e.g., assay pH, cell line).
  • Controlled Experiments : Re-test the compound under standardized conditions. For example, discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cell lines) may arise from differential expression of target proteins .
    • Case Study : Analogues of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate showed varying activity due to assay-specific parameters (e.g., serum concentration in cell culture) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Replace methanol with DMF or THF to improve solubility of intermediates.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
  • Process Automation : Employ flow chemistry for continuous methylation, reducing side-product formation .
    • Example : Hydrolysis of methyl esters to carboxylic acids (e.g., 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) achieved 85% yield via NaOH in ethanol-water at 85°C .

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